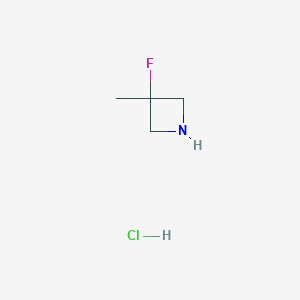

3-Fluoro-3-methylazetidine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-fluoro-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVDMAPGKXMHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-42-7 | |

| Record name | 3-fluoro-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-3-methylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and pKa.[1] Within the realm of fluorinated motifs, saturated heterocycles have garnered significant attention, with the azetidine ring system emerging as a particularly valuable scaffold.

3-Fluoro-3-methylazetidine hydrochloride is a key building block that combines the conformational rigidity and favorable vectoral properties of the azetidine ring with the metabolic and electronic advantages conferred by a geminal fluoro-methyl substitution at the 3-position. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and strategic applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a four-membered nitrogen-containing ring with a fluorine atom and a methyl group attached to the same carbon (C3). The hydrochloride salt form ensures that the nitrogen atom is protonated, which has profound implications for the molecule's conformation.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1427379-42-7 | --INVALID-LINK--, --INVALID-LINK--[2] |

| Molecular Formula | C₄H₉ClFN | --INVALID-LINK--[3] |

| Molecular Weight | 125.57 g/mol | --INVALID-LINK--[3] |

Conformational Preferences: The Influence of Fluorine and Protonation

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this pucker and the preferred orientation of substituents are influenced by a variety of electronic and steric factors. In the case of this compound, the protonated nitrogen atom introduces a critical charge-dipole interaction with the highly electronegative fluorine atom.

Computational studies on similar fluorinated azetidine derivatives have shown that in the neutral state, the ring tends to adopt a pucker that places the fluorine atom distant from the nitrogen's lone pair. However, upon protonation, the ring conformation can invert to allow the fluorine atom to move closer to the positively charged nitrogen.[1] This is due to a stabilizing C–F···N+ charge-dipole interaction.[1] This interaction significantly influences the N–C–C–F dihedral angle, favoring a more compact conformation.[1]

Caption: Puckered conformation of 3-Fluoro-3-methylazetidinium ion.

The presence of the methyl group at C3 introduces steric considerations that will further modulate the precise geometry of the ring pucker. While crystallographic data for this specific molecule is not publicly available, the interplay between the steric bulk of the methyl group and the stabilizing charge-dipole interaction is the dominant factor in determining its three-dimensional structure.

Synthesis and Characterization

The synthesis of this compound typically involves the construction of the azetidine ring followed by a fluorination step. While several routes are possible, a common strategy involves the use of a suitable precursor such as a 3-hydroxy-3-methylazetidine derivative.

General Synthetic Approach

A plausible synthetic route, adapted from methodologies described in the patent literature for similar 3-fluoroazetidine derivatives, is outlined below.[4] This pathway highlights the key transformations required to introduce the fluoro and methyl groups onto the azetidine core.

References

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

An In-Depth Technical Guide to 3-Fluoro-3-methylazetidine Hydrochloride: A Key Building Block in Modern Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the azetidine motif, a four-membered heterocyclic amine, offers a unique three-dimensional exit vector for substituents, enabling chemists to explore previously inaccessible chemical space. The strategic introduction of fluorine, an element prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, further amplifies the utility of this scaffold. Fluorine-substituted azetidines are increasingly recognized for their unique physicochemical and metabolic characteristics, finding widespread application in the development of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and cannabinoid receptor modulators[1].

This guide focuses on a particularly valuable building block: this compound. The presence of both a fluorine and a methyl group at the C3 position creates a stereogenic center with a unique conformational profile, offering a nuanced tool for fine-tuning molecular properties. As a hydrochloride salt, the compound exhibits improved handling and solubility characteristics, making it an ideal starting material for multi-step synthetic campaigns. This document will provide a comprehensive overview of its chemical identity, synthesis, characterization, and applications, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is a synthetic building block used in the creation of more complex molecules.

IUPAC Name and Structural Identifiers

-

Systematic IUPAC Name: 3-fluoro-3-methylazetidine;hydrochloride

-

CAS Number: 1427379-42-7[2]

-

Molecular Formula: C₄H₈FN · HCl[3]

-

Molecular Weight: 125.57 g/mol

Physicochemical Data

The physicochemical properties of this compound are critical for its application in synthesis, influencing factors such as solubility, reactivity, and stability.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Purity | Typically >95-98% | [4] |

| Solubility | Soluble in water and polar organic solvents | |

| Storage Conditions | Store in a cool, dry, well-ventilated area | [5][6] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While proprietary industrial syntheses may vary, a general and plausible laboratory-scale approach can be conceptualized based on established methodologies for the synthesis of fluorinated azetidines[1][7]. The following workflow illustrates a potential synthetic route.

Caption: Figure 1: Conceptual Synthetic Workflow for this compound.

Detailed Experimental Protocol (Conceptual)

The following protocol is a representative, conceptual procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Step 1: N-Protection of 3-Azetidinone

-

To a solution of a suitable starting material, such as 1-benzhydryl-3-azetidinone, in a suitable solvent (e.g., dichloromethane or THF), add an appropriate base (e.g., triethylamine or sodium bicarbonate).

-

Cool the mixture to 0°C and add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the N-protected 3-azetidinone.

Step 2: Grignard Addition (Methylation)

-

Dissolve the N-protected 3-azetidinone from Step 1 in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of methylmagnesium bromide or methyllithium (typically 1.1-1.5 equivalents) via syringe.

-

Stir the reaction mixture at -78°C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic phase, and purify by column chromatography to obtain N-protected 3-methyl-3-hydroxyazetidine.

Step 3: Deoxyfluorination

-

Dissolve the alcohol from Step 2 in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.

-

Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Caution: DAST can be thermally unstable and should be handled with extreme care.

-

Stir the reaction at -78°C for 30 minutes and then allow it to slowly warm to room temperature overnight.

-

Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate.

-

Extract the product, wash the organic layer with brine, dry, and purify by column chromatography to yield the N-protected 3-fluoro-3-methylazetidine.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the fluorinated intermediate from Step 3 in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Monitor the reaction for the removal of the protecting group. The product hydrochloride salt will often precipitate from the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A comprehensive characterization workflow is outlined below.

Caption: Figure 2: Analytical Characterization Workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the chemical structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum will provide valuable structural information.

-

Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the free base after neutralization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage of the main peak area.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H stretches of the secondary amine salt.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active agents. The unique structural and electronic properties imparted by the 3-fluoro-3-methyl substitution make it a desirable building block for several reasons:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen, which can influence a compound's binding affinity, solubility, and pharmacokinetic profile.

-

Conformational Restriction: The gem-dimethyl and fluoro substitution pattern introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation.

-

Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.

This building block is particularly valuable for synthesizing libraries of compounds for screening against various biological targets. Its incorporation can lead to the discovery of new chemical entities with improved drug-like properties. The use of related fluorinated azetidines in bioimaging and materials science further underscores the versatility of this chemical class.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or a fume hood[6][8].

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[5].

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[5].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[5].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5].

-

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information[9].

Conclusion

This compound is a specialized yet highly valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a strained ring system, a stereogenic center, and the electronic influence of a fluorine atom provides a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 2. This compound | 1427379-42-7 [chemicalbook.com]

- 3. 1375472-05-1|3-Fluoro-3-methylazetidine|BLD Pharm [bldpharm.com]

- 4. zenlyms.com [zenlyms.com]

- 5. This compound [chemdict.com]

- 6. fishersci.com [fishersci.com]

- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-3-methylazetidine hydrochloride

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational properties and its role as a versatile building block in the synthesis of novel therapeutics. The introduction of fluorine and a methyl group at the 3-position of the azetidine ring, as in 3-Fluoro-3-methylazetidine hydrochloride, creates a compound with significant potential for modulating the physicochemical and pharmacological properties of lead compounds in drug discovery.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical safety and handling protocols for this compound. The information herein is synthesized from Safety Data Sheets (SDS), general chemical safety guidelines, and best practices for handling fluorinated heterocyclic compounds. Given the nature of research chemicals, for which toxicological data may be incomplete, a conservative and diligent approach to safety is paramount.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling of this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Pictograms:

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The hydrochloride salt form suggests good water solubility, which can facilitate absorption.

Toxicological Profile

Physical and Chemical Properties

A clear understanding of the physical and chemical properties is essential for safe handling and storage.

| Property | Value | Source |

| CAS Number | 1427379-42-7 | [3][4] |

| Molecular Formula | C4H9ClFN | [3] |

| Molecular Weight | 125.57 g/mol | [3] |

| Physical State | Solid, powder | |

| Melting Point | Data not available for this specific compound. For the close analog, 3-fluoroazetidine hydrochloride, the melting point is 128-132°C. | [5] |

| Solubility | No specific data available, but as a hydrochloride salt, it is expected to be soluble in water. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source.

-

Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1] This is to prevent the inhalation of airborne particles.

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.

-

Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box under an inert atmosphere should be considered.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls and safe work practices, but it is essential for protecting the user from residual hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice as they offer good resistance to a wide range of chemicals, including amines.[7] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, heavier-duty gloves may be necessary. Consult a glove compatibility chart for specific breakthrough times.

-

Lab Coat: A flame-resistant lab coat with long sleeves is essential to protect against skin contact.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

General Handling Workflow

Detailed Handling Procedures

-

Weighing:

-

Place a weigh boat or other suitable container on the balance inside the fume hood.

-

Tare the balance.

-

Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.

-

Once the desired weight is achieved, securely close the main container.

-

-

Making Solutions:

-

Add the solvent to the vessel containing the weighed compound.

-

Stir or agitate gently to dissolve. An exothermic reaction is possible, so add the solvent in portions if necessary.

-

-

General Precautions:

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Location: Store in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Security: For added security, especially in a multi-user facility, store in a locked cabinet.[1][2]

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

The response to a spill will depend on its size and location.

Small Spill Cleanup Protocol (Solid):

-

Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill site.

-

Ventilate: Ensure the fume hood is operating correctly.

-

PPE: Don appropriate PPE as described in Section 2.2.

-

Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.

-

Collection: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Reporting: Report the incident to your supervisor.

Large Spill:

For large spills, immediately evacuate the area and contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Stability, Reactivity, and Disposal

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[9][10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Containers: Use clearly labeled, sealed containers for waste collection.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. However, its hazardous properties necessitate a rigorous and informed approach to safety. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The foundation of laboratory safety is a combination of knowledge, preparation, and a consistent, cautious approach to every experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [chemdict.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]

- 8. Surface Decontamination with PerfluorAd | Envytech Solutions [envytech.se]

- 9. tmi.utexas.edu [tmi.utexas.edu]

- 10. fishersci.com [fishersci.com]

commercial availability of 3-Fluoro-3-methylazetidine hydrochloride

An In-depth Technical Guide to the Commercial Availability and Application of 3-Fluoro-3-methylazetidine Hydrochloride

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability, applications in drug discovery, and essential handling protocols, grounding the discussion in established scientific principles and commercially available data.

Introduction: The Strategic Value of Fluorinated Azetidines

Small, strained ring systems containing heteroatoms are privileged scaffolds in modern drug discovery. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, offers a unique three-dimensional geometry that can improve key drug-like properties compared to more common ring systems like piperidine or pyrrolidine. The introduction of fluorine, particularly at a stereogenic center, further enhances the molecule's utility by modulating basicity (pKa), improving metabolic stability, and introducing a handle for specific molecular interactions.

This compound has emerged as a valuable intermediate, combining the conformational constraints of the azetidine ring with the potent electronic effects of a geminal fluoro-methyl group. This unique combination makes it a sought-after component in the synthesis of novel therapeutic agents. As such, understanding its commercial landscape is critical for seamless research and development operations.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and research.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1427379-42-7 | [1][2][3][4][5] |

| Molecular Formula | C₄H₈FN·HCl | [4] |

| Molecular Weight | 125.57 g/mol | [4] |

| MDL Number | MFCD21605303 | [3][4] |

| Synonyms | This compound | [1] |

| Appearance | Typically a solid powder | [6] |

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Availability spans from small, discovery-scale quantities to larger, semi-bulk amounts, reflecting its utility in both initial screening and lead optimization campaigns.

Table 2: Summary of Commercial Suppliers

| Supplier | Available Quantities | Purity | Notes |

| ChemUniverse | 250mg, 1g, 5g, Bulk | 97% | Lead time of 6-8 days for listed quantities.[4] |

| Nanjing Bike Biotechnology | 50g, 250g, 10kg | 98% | Offers significant bulk quantities.[2] |

| BLD Pharm | Varies (Inquire) | N/A | Lists the free base (CAS 1375472-05-1) and related structures.[7][8][9] |

| ChemShuttle | Inquire | N/A | Marketed as a crucial key intermediate. |

| Zenlyms Tech | 5g | >98% | Available for online purchase.[10] |

| ChemicalBook | Varies (Aggregator) | Varies | Provides aggregated supplier information and SDS data.[1][5] |

Note: Availability and purity are subject to change. Always verify with the supplier before ordering.

Procurement and In-House Handling Workflow

A systematic approach to procurement and handling is essential to ensure both safety and experimental integrity. The workflow below outlines the critical steps from identifying a need to the safe storage of the compound.

Caption: Standard workflow for procurement and handling of chemical intermediates.

Application in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorinated azetidines is a powerful tactic in modern drug design. These motifs are often used as bioisosteres for other common chemical groups, offering distinct advantages.

Key Advantages:

-

Basicity (pKa) Attenuation: The electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the azetidine nitrogen. This is crucial for optimizing pharmacokinetic profiles, as a lower pKa can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., benzylic positions in related structures) can block cytochrome P450-mediated metabolism, thereby increasing the compound's half-life.

-

Conformational Rigidity: The strained four-membered ring provides a rigid scaffold that limits the number of accessible conformations. This can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Fluorine-substituted azetidines are widely used in the development of inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and cannabinoid receptor modulators.[11] This highlights the broad applicability of this structural class in addressing diverse therapeutic areas.[11]

Representative Synthetic Approach

While the exact commercial synthesis routes are proprietary, a general understanding of the synthetic chemistry involved is valuable for any researcher using this building block. The synthesis of fluorinated azetidines often involves the construction of a protected azetidine ring followed by a fluorination step. A plausible route, adapted from literature on related azetidine derivatives, is outlined below.[11]

Caption: A plausible synthetic pathway to 3-Fluoro-3-methylazetidine HCl.

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Nucleophilic Addition: To a solution of N-protected 3-azetidinone in anhydrous THF at 0°C, a solution of methylmagnesium bromide (1.1 equivalents) is added dropwise. The reaction is stirred for 2 hours, then quenched carefully with saturated aqueous ammonium chloride. The product, a tertiary alcohol, is extracted with ethyl acetate and purified via column chromatography.

-

Step 2: Deoxyfluorination: The purified tertiary alcohol is dissolved in dichloromethane. The solution is cooled to -78°C, and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Step 3: Deprotection and Salt Formation: The crude protected product from Step 2 is subjected to standard deprotection conditions. For a Boc-protected amine, this typically involves treatment with a solution of HCl in a solvent like dioxane or methanol. The solvent is then removed under reduced pressure to yield the final hydrochloride salt.

Disclaimer: This protocol is illustrative and has not been optimized. Appropriate safety precautions must be taken when handling reagents like DAST, which are hazardous.

Quality Control and Analytical Characterization

Ensuring the identity and purity of starting materials is a non-negotiable aspect of rigorous scientific research. Reputable suppliers will provide a Certificate of Analysis (COA) with each batch.

Common Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and information on purity. The presence and splitting patterns in the ¹⁹F NMR spectrum are particularly diagnostic.

-

Mass Spectrometry (MS), e.g., LC-MS or GC-MS: Confirms the molecular weight of the compound and is a highly sensitive method for detecting impurities.[12]

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main component from any impurities.[12]

Safety and Handling

This compound is an irritant and is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.[3]

-

Avoid breathing dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Store in a tightly closed container in a cool, dry place.[3]

For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a commercially accessible and highly valuable building block for modern drug discovery. Its unique structural and electronic properties provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic candidates. A thorough understanding of its sourcing, handling, and application context enables research teams to leverage this intermediate to its full potential, accelerating the path from chemical synthesis to clinical innovation.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 3. This compound [chemdict.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 1427379-42-7 [chemicalbook.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. 1375472-05-1|3-Fluoro-3-methylazetidine|BLD Pharm [bldpharm.com]

- 8. 2098111-12-5|3-Fluoro-3-((tetrahydrofuran-3-yl)methyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 9. 2098022-81-0|3-Fluoro-3-(3-methylbenzyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 10. zenlyms.com [zenlyms.com]

- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 12. (2R)-3-fluoro-2-methyl-azetidine;hydrochloride [synhet.com]

The Strategic Incorporation of 3-Fluoro-3-methylazetidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Rise of Small Rings and the Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the compact and rigid azetidine ring has emerged as a valuable motif.[1] Its constrained nature can impart favorable conformational rigidity to a drug candidate, potentially enhancing binding affinity to its biological target. However, the true potential of this scaffold is unlocked when strategic substitutions are made. The incorporation of fluorine, an element with unique and powerful properties, into the azetidine ring has proven to be a particularly fruitful strategy for medicinal chemists.[2]

This technical guide delves into the multifaceted role of a specific and increasingly important building block: 3-Fluoro-3-methylazetidine hydrochloride . We will explore its synthesis, its profound impact on critical drug-like properties, and its application as a bioisosteric replacement to overcome common challenges in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical entity.

The Molecular Logic: Why 3-Fluoro-3-methylazetidine?

The utility of this compound stems from the synergistic combination of the azetidine core, a fluorine atom, and a methyl group. Each component contributes to a unique profile that can be harnessed to fine-tune the properties of a lead compound.

-

The Azetidine Scaffold: This four-membered ring introduces a degree of three-dimensional complexity and rigidity that is often sought after in drug design.[1] Unlike more flexible aliphatic chains, the azetidine ring can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a target.

-

The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a range of properties.[3] Its high electronegativity can alter the local electronic environment, influencing the acidity (pKa) of nearby functional groups. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[4]

-

The Methyl Group: The addition of a methyl group at the same position as the fluorine atom provides steric bulk and can influence the lipophilicity of the molecule. This geminal substitution pattern also prevents the potential for in vivo elimination of hydrogen fluoride, a concern with some monofluorinated motifs.

The hydrochloride salt form ensures good aqueous solubility and facilitates handling and formulation of this building block.[5][6]

Impact on Key Physicochemical Properties: A Data-Driven Perspective

The strategic incorporation of the 3-fluoro-3-methylazetidine moiety can lead to predictable and beneficial shifts in key physicochemical properties that are critical for a molecule's success as a drug.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the azetidine nitrogen.[6] This reduction in basicity can be highly advantageous in several therapeutic contexts. For instance, in the development of central nervous system (CNS) drugs, a lower pKa can reduce the potential for binding to the hERG potassium channel, a common cause of cardiotoxicity.[7] It can also fine-tune the overall ionization state of the molecule at physiological pH, which in turn affects its permeability and target engagement.

Table 1: Predicted Impact of Fluorination on Azetidine pKa

| Compound | Predicted pKa | Rationale |

| 3-Methylazetidine | ~10-11 | Standard secondary amine basicity. |

| 3-Fluoro-3-methylazetidine | ~8-9 | The inductive effect of the fluorine atom withdraws electron density from the nitrogen, reducing its basicity. |

Note: The pKa values are estimates and can vary depending on the specific molecular context.

Tuning Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is context-dependent.[6] While a single fluorine atom can sometimes increase lipophilicity, the overall impact of the 3-fluoro-3-methylazetidine group is often a subtle modulation. The introduction of the polar C-F bond can counterbalance the lipophilic contribution of the methyl group. This allows for fine-tuning of a molecule's LogP or LogD (the logarithm of the distribution coefficient at a specific pH), which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The Power of Bioisosterism: Strategic Replacements with 3-Fluoro-3-methylazetidine

A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity, but while improving its physicochemical or pharmacokinetic properties.[4] The 3-fluoro-3-methylazetidine moiety can be considered a bioisosteric replacement for several common chemical groups.

Diagram: Bioisosteric Relationships of 3-Fluoro-3-methylazetidine

Caption: Bioisosteric replacement strategies using the 3-fluoro-3-methylazetidinyl group.

By replacing a metabolically labile isopropyl group or a bulky and lipophilic tert-butyl group with the 3-fluoro-3-methylazetidine moiety, medicinal chemists can introduce a polar and metabolically stable alternative while maintaining or even improving the steric fit within a binding pocket.[9][10]

Experimental Protocol: Synthesis of N-Protected 3-Fluoro-3-methylazetidine

The synthesis of 3-fluoro-3-methylazetidine derivatives often starts from commercially available precursors. The following is a representative, generalized protocol for the N-protection and subsequent fluorination, based on established chemical principles. For a detailed and specific synthesis, consulting relevant patents is recommended.[11]

Step 1: N-Protection of a Precursor

-

To a solution of a suitable azetidine precursor (e.g., 3-methylazetidin-3-ol) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the N-protected intermediate by column chromatography.

Step 2: Fluorination

-

Dissolve the N-protected intermediate in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

-

Stir the reaction at low temperature and then allow it to slowly warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the fluorinated product by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-protected 3-fluoro-3-methylazetidine in a suitable solvent (e.g., dioxane).

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Diagram: Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Case Studies and Applications in Drug Discovery

While detailed clinical data on drug candidates containing the this compound moiety are often proprietary, its application can be inferred from its inclusion in the portfolios of chemical building block suppliers catering to the pharmaceutical industry.[12] This indicates its use in active drug discovery programs. The structural motif is particularly well-suited for indications where CNS penetration and metabolic stability are key, such as in the development of treatments for neurodegenerative diseases, psychiatric disorders, and chronic pain.[13]

Conclusion and Future Outlook

This compound represents a sophisticated and powerful building block for modern medicinal chemistry. Its unique combination of a rigid scaffold, a metabolically robust C-F bond, and the ability to fine-tune pKa and lipophilicity makes it an invaluable tool for overcoming common drug development hurdles. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic application of this and similar fluorinated motifs is set to become even more prevalent. The insights provided in this guide aim to empower researchers to harness the full potential of this compound in their pursuit of novel and effective therapeutics.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 12. chemshuttle.com [chemshuttle.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthetic Utilization of 3-Fluoro-3-methylazetidine Hydrochloride

Introduction: The Strategic Advantage of the 3-Fluoro-3-methylazetidine Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 3-fluoro-3-methylazetidine scaffold, in particular, has emerged as a highly sought-after building block for drug development professionals. The presence of the fluorine atom at the 3-position of the azetidine ring introduces unique conformational constraints and alters the basicity of the nitrogen atom, which can lead to improved metabolic stability, enhanced binding affinity, and favorable lipophilicity.[1] This guide provides detailed application notes and protocols for the effective use of 3-Fluoro-3-methylazetidine hydrochloride (CAS: 1427379-42-7) in key synthetic transformations, empowering researchers to leverage the full potential of this valuable synthon.[2]

Physicochemical Properties and Handling

3-Fluoro-3-methylazetidine is typically supplied as its hydrochloride salt, a white to off-white solid that is more stable and easier to handle than the free base.[2][3][4]

| Property | Value | Source |

| CAS Number | 1427379-42-7 | [2][3][4] |

| Molecular Formula | C₄H₉ClFN | [3] |

| Molecular Weight | 125.57 g/mol | [4] |

| Appearance | White to off-white solid | [2][3] |

| Purity | Typically ≥97% | [4] |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Avoid dust formation and contact with strong oxidizing agents, strong acids, and strong bases.[5]

Core Synthetic Applications: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a paramount transformation for the construction of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[8] The electron-withdrawing nature of the fluorine atom in 3-fluoro-3-methylazetidine can present challenges, as it reduces the nucleophilicity of the azetidine nitrogen. However, with careful selection of catalyst, ligand, and base, this transformation can be achieved in high yields.

Mechanistic Considerations: The Rationale Behind Protocol Design

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. For electron-deficient amines like 3-fluoro-3-methylazetidine, the deprotonation and reductive elimination steps can be rate-limiting. The use of a strong, non-nucleophilic base is critical to facilitate the formation of the palladium-amido intermediate. Furthermore, sterically bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step. Recent studies on the arylation of fluoroalkylamines suggest that weaker bases, such as potassium phenoxide (KOPh), can be advantageous in preventing side reactions and decomposition of the product, which may be unstable under strongly basic conditions at elevated temperatures.[9]

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

-

In-situ Neutralization and Reaction Setup:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2 equivalents relative to Pd), and the base (2.0-3.0 equivalents).

-

Add this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).

-

Add the anhydrous, degassed solvent via syringe. The use of a non-polar aprotic solvent like toluene or 1,4-dioxane is common. 2[10]. Reaction:

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours. 3[11]. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-fluoro-3-methylazetidine.

-

Table: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 |

| 2-Chloropyridine | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-80 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / AdBippyPhos | KOPh | t-BuOH | 90 | 24 | 75-85 |

Application in N-Alkylation Reactions

The N-alkylation of 3-fluoro-3-methylazetidine is another crucial transformation for introducing diversity into drug candidates. Standard SN2 conditions are generally applicable.

Protocol 2: N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of 3-fluoro-3-methylazetidine with alkyl halides.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

Aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

Step-by-Step Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the aprotic solvent.

-

Add the base (2.0-3.0 equivalents) and stir the mixture for 15-30 minutes at room temperature to generate the free amine in situ.

-

Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

-

-

Reaction:

-

Stir the reaction at room temperature or heat as necessary (typically 25-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Case Study: The Role of 3-Fluoro-3-methylazetidine in the Synthesis of a Bioactive Molecule

While specific examples in the public domain directly citing the use of this compound are limited, its structural motif is present in numerous patented compounds, particularly in the area of kinase inhibitors and GPCR modulators. The synthesis of analogous compounds often involves the coupling of a fluorinated azetidine derivative to a heterocyclic core via a Buchwald-Hartwig or SNAr reaction. For instance, the synthesis of a hypothetical kinase inhibitor could involve the N-arylation of 3-fluoro-3-methylazetidine with a complex heteroaryl chloride as a key step.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The protocols outlined in this guide provide a solid foundation for its successful implementation in N-arylation and N-alkylation reactions. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are paramount to achieving high yields and purity. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, the strategic application of synthons like 3-fluoro-3-methylazetidine will undoubtedly play an increasingly important role.

References

- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 3. This compound, CasNo.1427379-42-7 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Fluoro-3-methylazetidine Hydrochloride

Introduction: The Strategic Value of the 3-Fluoro-3-methylazetidine Scaffold

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, once viewed as a synthetic liability, is now strategically exploited to modulate the physicochemical properties and pharmacological profiles of drug candidates.[1][2] The introduction of a fluorine atom at the 3-position, particularly on a quaternary center as in 3-fluoro-3-methylazetidine, offers a unique combination of steric and electronic features. This structural element can significantly influence molecular conformation, pKa, metabolic stability, and binding interactions, making it a highly sought-after building block in drug discovery.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Fluoro-3-methylazetidine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the versatility of this reagent in synthesizing diverse molecular architectures.

Mechanistic Insights: Understanding the Reactivity of 3-Fluoro-3-methylazetidine

The reactivity of 3-fluoro-3-methylazetidine in nucleophilic substitution reactions is governed by a delicate interplay of several factors:

-

Ring Strain: The four-membered azetidine ring possesses significant angle and torsional strain, which contributes to its susceptibility to ring-opening reactions under certain conditions. However, in the context of substitution at the C3 position, the ring itself is not the primary site of reaction.

-

The Role of Fluorine as a Leaving Group: While fluoride is generally considered a poor leaving group in classical SN2 reactions, its behavior in activated systems like α-fluoroamines can be different. The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon atom electrophilic.[6]

-

Influence of the Methyl Group: The presence of a methyl group at the C3 position creates a quaternary center. This sterically hinders a direct backside attack, suggesting that a pure SN2 mechanism may be disfavored.

-

Reaction Pathway: Nucleophilic substitution at the 3-position of 3-fluoro-3-methylazetidine likely proceeds through a mechanism with significant SN1 character, involving the formation of a transient azetidin-3-yl cation. This intermediate is stabilized by the nitrogen atom. The high electronegativity of the fluorine atom inductively stabilizes the transition state leading to this cation.[6]

Visualizing the Proposed Reaction Mechanism

The following diagram illustrates the proposed SN1-like pathway for nucleophilic substitution on 3-fluoro-3-methylazetidine.

Caption: Proposed SN1-like mechanism for nucleophilic substitution.

General Protocol for Nucleophilic Substitution Reactions

This protocol provides a generalized procedure for the reaction of this compound with various nucleophiles. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Materials and Reagents

-

This compound

-

Nucleophile of choice (e.g., amine, thiol, alcohol, etc.)

-

Anhydrous solvent (e.g., DMF, DMSO, CH₃CN, THF)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, Et₃N)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase

-

Purification supplies (e.g., silica gel for column chromatography)

Safety Precautions

-

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[7][8][9]

-

Always handle this reagent in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8][9]

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent and Base Addition: Add the chosen anhydrous solvent and the appropriate base (2.0-3.0 eq). Stir the suspension at room temperature for 10-15 minutes to generate the free base in situ.

-

Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C). Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-3-methylazetidine.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the nucleophilic substitution protocol.

Caption: General experimental workflow for nucleophilic substitution.

Application Examples and Reaction Conditions

The versatility of this compound allows for its reaction with a wide range of nucleophiles. The following table summarizes typical reaction conditions for different classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Nitrogen Nucleophiles | Morpholine | K₂CO₃ | DMF | 80 | 12-18 |

| Aniline | Cs₂CO₃ | DMSO | 100 | 16-24 | |

| Benzimidazole | K₂CO₃ | CH₃CN | 80 | 12-16 | |

| Oxygen Nucleophiles | Phenol | Cs₂CO₃ | DMF | 90 | 18-24 |

| Benzyl alcohol | NaH | THF | 60 | 10-14 | |

| Sulfur Nucleophiles | Thiophenol | K₂CO₃ | DMF | 70 | 8-12 |

| Carbon Nucleophiles | Diethyl malonate | NaH | THF | 65 | 12-18 |

Note: These are representative conditions and may require optimization for specific substrates. The use of a stronger base like NaH is necessary for less acidic nucleophiles.

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base, or employing a more polar solvent to facilitate the reaction.

-

Side Reactions: The formation of elimination byproducts can sometimes be observed, especially at higher temperatures. Careful control of the reaction temperature is crucial.

-

Purification Challenges: The polarity of the resulting 3-substituted azetidines can vary significantly. A careful selection of the appropriate eluent system for column chromatography is essential for effective purification.

-

Stability of the Free Base: While the hydrochloride salt is stable, the free base of 3-fluoro-3-methylazetidine is more volatile and should be generated and used in situ.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel 3-substituted azetidines. A thorough understanding of its reactivity and the careful application of the protocols outlined in these notes will enable researchers to efficiently incorporate this important scaffold into their drug discovery programs. The unique properties conferred by the 3-fluoro-3-methylazetidine moiety make it a powerful tool for the design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound [chemdict.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of 3-Fluoro-3-methylazetidine Hydrochloride

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Four-membered saturated heterocycles, particularly azetidines, have emerged as valuable scaffolds in modern drug discovery. Their unique three-dimensional structure, compared to more traditional five- and six-membered rings, offers a novel chemical space for lead optimization. The introduction of fluorine into these scaffolds further modulates their physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] 3-Fluoro-3-methylazetidine, available as its hydrochloride salt, is a prime example of such a building block, combining the conformational rigidity of the azetidine ring with the electronic effects of a geminal fluoro-methyl substitution. This application note provides a detailed guide to the palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of 3-fluoro-3-methylazetidine hydrochloride, a key transformation for its incorporation into drug candidates.

Scientific Rationale and Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C(sp²)–N bonds, coupling amines with aryl halides or triflates.[2][3] The catalytic cycle, broadly accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

The Impact of C3-Substitution on Azetidine Reactivity

The substituents at the 3-position of the azetidine ring significantly influence the nitrogen atom's nucleophilicity and, consequently, its reactivity in cross-coupling reactions.

-

Fluorine's Inductive Effect: The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby lowering its basicity and nucleophilicity compared to unsubstituted azetidine.[4] This decreased nucleophilicity can make the coupling reaction more challenging, often requiring more forcing conditions or highly active catalyst systems.

-

Steric Hindrance: The methyl group at the C3 position introduces steric bulk around the nitrogen atom. While modest, this steric hindrance can influence the rate of both the coordination of the azetidine to the palladium center and the subsequent reductive elimination step.[5]

-

The Hydrochloride Salt: 3-Fluoro-3-methylazetidine is typically supplied as a hydrochloride salt for improved stability and handling. A crucial first step in any coupling reaction is the in situ neutralization of the salt with a suitable base to generate the free amine, which is the active nucleophile. The choice and stoichiometry of the base are therefore critical for reaction success.

Experimental Protocols: Buchwald-Hartwig N-Arylation

The following protocol is a representative starting point for the N-arylation of this compound with aryl bromides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

General Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Strategic Incorporation of the 3-Fluoro-3-methylazetidine Moiety into Lead Compounds

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds is essential for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and enhancing pharmacological activity. The 3-fluoro-3-methylazetidine moiety has emerged as a valuable bioisostere for commonly used groups like morpholines, piperazines, and other tertiary amines. Its unique combination of a strained four-membered ring, a metabolism-blocking quaternary center, and the electron-withdrawing fluorine atom offers a powerful tool for fine-tuning key physicochemical properties. This guide provides a comprehensive overview of the strategic considerations, synthetic protocols, and expected outcomes when incorporating this privileged scaffold into drug discovery programs.

Strategic Considerations: The "Why" and "When"

The decision to incorporate a 3-fluoro-3-methylazetidine moiety should be driven by a clear hypothesis aimed at overcoming specific liabilities in a lead compound. The structural features of this moiety predictably influence several critical drug-like properties.

Modulation of Basicity (pKa)

A primary driver for using this moiety is the significant reduction of the azetidine nitrogen's basicity. The strong inductive effect of the C3-fluorine atom lowers the pKa of the azetidine nitrogen by approximately 1.5 to 2.5 units compared to its non-fluorinated parent or other saturated heterocycles.

-

Causality & Expertise: High amine pKa can lead to undesirable hERG channel affinity and excessive sequestration in acidic lysosomes, resulting in high volume of distribution and potential phospholipidosis. By lowering the pKa into the 6.5 - 7.5 range, the 3-fluoro-3-methylazetidine moiety can mitigate these off-target effects while maintaining sufficient basicity for aqueous solubility and target engagement if an ionic interaction is required.[1]

Impact on Lipophilicity (LogP) and Solubility

While the addition of fluorine is often associated with increased lipophilicity, its effect in this scaffold is nuanced. The impact on LogP is a complex interplay between the added hydrophobicity of the methyl group and the altered polarity induced by the fluorine atom.[2]

-

Field Insight: In many cases, the replacement of a more lipophilic group (e.g., a substituted piperidine) with 3-fluoro-3-methylazetidine can lead to a net decrease or neutral change in LogP, improving the metabolic stability/solubility balance. The compact nature of the azetidine ring minimizes the increase in molecular size, which is favorable for maintaining good ligand efficiency.

Enhancement of Metabolic Stability

The C3-methyl group serves as a metabolic shield. For many parent amines, α-carbon oxidation is a primary metabolic pathway. By creating a quaternary center at C3, this metabolic hotspot is blocked, often leading to a significant increase in microsomal stability and a longer in vivo half-life.[3]

Vectorial Exit and Conformational Rigidity

The rigid, three-dimensional structure of the azetidine ring provides a well-defined exit vector for substituents, which can be crucial for optimizing binding interactions within a protein pocket.[4] This contrasts with more flexible linkers or larger rings which can adopt multiple conformations, leading to an entropic penalty upon binding.

Workflow for Moiety Incorporation

The following workflow outlines the decision-making process for incorporating the 3-fluoro-3-methylazetidine moiety.

Caption: Decision workflow for incorporating the 3-fluoro-3-methylazetidine moiety.

Synthesis of the Key Building Block

The most common and versatile starting material is 1-Boc-3-fluoro-3-methylazetidine . While commercially available, it can also be synthesized in-house via a straightforward deoxofluorination route.

Protocol 3.1: Representative Synthesis of 1-Boc-3-fluoro-3-methylazetidine

This protocol describes a plausible two-step synthesis starting from commercially available 1-Boc-3-azetidinone.

Step 1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equivalents) to the cooled THF.

-

Substrate Addition: In a separate flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-3-hydroxy-3-methylazetidine.

Step 2: Deoxofluorination to 1-Boc-3-fluoro-3-methylazetidine

-

Scientist's Note (Safety): Deoxofluorination reagents like DAST and Deoxo-Fluor® are hazardous and moisture-sensitive. They should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE). These reagents can decompose exothermically.[1][5]

-

Reaction Setup: To a flame-dried flask made of fluorinated polyethylene or polypropylene (to prevent etching), add anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere. Cool the flask to -78 °C.

-

Reagent Addition: Add 1-Boc-3-hydroxy-3-methylazetidine (1.0 equivalent) dissolved in anhydrous DCM.

-

Fluorination: Slowly add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 equivalents) dropwise to the solution at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by ¹⁹F NMR or LC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield 1-Boc-3-fluoro-3-methylazetidine. The Boc group can be removed under standard acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the 3-fluoro-3-methylazetidine hydrochloride salt [6][7], the key nucleophile for subsequent reactions.

Protocols for Moiety Incorporation

Once the hydrochloride salt of 3-fluoro-3-methylazetidine is obtained, it can be coupled to a lead compound scaffold using several robust methods. The choice of method depends on the nature of the electrophilic partner (e.g., aryl halide, aldehyde, ketone).

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination